N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide
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Overview
Description
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of isoquinoline derivatives, which are known for their significant biological activities. The unique structure of this compound makes it a valuable compound for various studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of isoquinoline-1-carboxylic acid as a starting material, which is then reacted with 4-cyanothian-4-ylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-1-carboxylic acid derivatives, while reduction may produce isoquinoline-1-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential anti-inflammatory and anti-migratory activities in cell models.
Medicine: Investigated for its potential therapeutic effects in treating neuroinflammatory and neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a promising candidate for treating inflammatory conditions.
Comparison with Similar Compounds
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide can be compared with other isoquinoline derivatives such as:
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Known for its potent anti-inflammatory effects.
6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits antiproliferative activity against cancer cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-11-16(6-9-21-10-7-16)19-15(20)14-13-4-2-1-3-12(13)5-8-18-14/h1-5,8H,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJIVDEUSJZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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